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Compound of Interest

Compound Name:
Benzenesulfonic acid

monohydrate

Cat. No.: B032827 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

benzenesulfonic acid monohydrate, focusing on Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopy. This document is intended to serve as a valuable resource for

researchers and professionals involved in the characterization and analysis of this compound.

Spectroscopic Data
The following sections present the available spectroscopic data for benzenesulfonic acid. It is

important to note that the NMR data presented is based on computational predictions, and the

IR data is for the sodium salt of benzenesulfonic acid. Experimental data for the monohydrate

form was not publicly available at the time of this compilation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds. The predicted ¹H and ¹³C NMR data for benzenesulfonic acid in D₂O are

summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for Benzenesulfonic Acid
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Chemical Shift (ppm) Multiplicity Assignment

7.89 Doublet H-2, H-6 (ortho)

7.61 Triplet H-4 (para)

7.55 Triplet H-3, H-5 (meta)

Disclaimer: Data is predicted and was obtained from the Human Metabolome Database

(HMDB0248986) for benzenesulfonic acid in D₂O at 800 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Benzenesulfonic Acid

Chemical Shift (ppm) Assignment

143.5 C-1 (ipso)

132.5 C-4 (para)

129.8 C-3, C-5 (meta)

126.9 C-2, C-6 (ortho)

Disclaimer: Data is predicted and was obtained from the Human Metabolome Database

(HMDB0248986) for benzenesulfonic acid in D₂O at 200 MHz.[1]

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational transitions. The following table summarizes the key IR absorption

bands for sodium benzenesulfonate.

Table 3: Experimental FT-IR Spectroscopic Data for Sodium Benzenesulfonate
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Wavenumber (cm⁻¹) Intensity Assignment

~3060 Weak Aromatic C-H stretch

~1600-1450 Medium
Aromatic C=C stretching

vibrations

~1200-1120 Strong Asymmetric SO₂ stretch

~1040-1010 Strong Symmetric SO₂ stretch

~700-800 Strong C-H out-of-plane bending

Disclaimer: Data is for the sodium salt of benzenesulfonic acid and was obtained from the NIST

Chemistry WebBook. The spectrum was measured on a dispersive instrument as a solid (split

mull).[2] A 2013 study by Marchewka et al. provides a detailed experimental analysis of the FT-

IR and FT-Raman spectra of benzenesulfonic acid.[3]

Experimental Protocols
Standard experimental protocols for obtaining NMR and IR spectra of solid samples like

benzenesulfonic acid monohydrate are detailed below.

NMR Spectroscopy (General Protocol)
Sample Preparation: A small amount of benzenesulfonic acid monohydrate is dissolved in

a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The concentration is

typically in the range of 5-25 mg/mL.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and

¹³C nuclei. Standard acquisition parameters, including pulse width, acquisition time, and

relaxation delay, are set.

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-

decoupled spectrum is typically obtained to simplify the spectrum to single lines for each

unique carbon atom.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an
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internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy (General Protocol)
Sample Preparation (KBr Pellet Method):

A small amount of benzenesulfonic acid monohydrate (1-2 mg) is finely ground with

anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrument Setup: A background spectrum of the empty sample compartment is recorded.

Data Acquisition: The KBr pellet containing the sample is placed in the sample holder of the

FT-IR spectrometer, and the spectrum is recorded.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. The peaks are then identified and

assigned to specific molecular vibrations.

Visualizations
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the

logical relationship between the structure of benzenesulfonic acid and its spectroscopic signals.
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Caption: General workflow for spectroscopic analysis.
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Benzenesulfonic Acid Structure

Expected Spectroscopic Signals

C₆H₅SO₃H Aromatic Protons (H-ortho, H-meta, H-para) Aromatic Carbons (C-ipso, C-ortho, C-meta, C-para) Sulfonic Acid Group (SO₃H)

¹H NMR:
- Multiplets in aromatic region

(7.5-8.0 ppm)

give rise to

¹³C NMR:
- Four signals in aromatic region

(125-145 ppm)
give rise to

IR:
- Aromatic C-H stretch (~3060 cm⁻¹)

- Aromatic C=C stretches (~1600-1450 cm⁻¹)

contribute to

contribute to

IR:
- SO₂ stretches (~1200-1010 cm⁻¹)

gives rise to
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Caption: Correlation of structure and spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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